molecular formula C12H15ClN4O B11781674 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B11781674
M. Wt: 266.73 g/mol
InChI Key: XKGVRRVZAMTANC-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the pyrimidine intermediate with a suitable hydrazine derivative, such as 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde, under reflux conditions.

    Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.

    Substitution: The chloro group at the 4-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new pharmaceuticals and agrochemicals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the 1,5-dimethyl substitution on the pyrazole ring.

    4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine: Lacks the 2-(1-methoxyethyl) substitution on the pyrimidine ring.

    4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole ring entirely.

Uniqueness

4-Chloro-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the presence of both the 1,5-dimethyl-1H-pyrazol-4-yl and 2-(1-methoxyethyl) substitutions

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

4-chloro-6-(1,5-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C12H15ClN4O/c1-7-9(6-14-17(7)3)10-5-11(13)16-12(15-10)8(2)18-4/h5-6,8H,1-4H3

InChI Key

XKGVRRVZAMTANC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC(=N2)C(C)OC)Cl

Origin of Product

United States

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